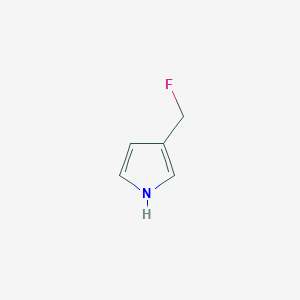
3-(Fluoromethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-1H-pyrrole is an organic compound that belongs to the class of fluorinated heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the fluoromethylation of pyrrole using fluoroiodomethane under visible light-mediated radical conditions. This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods: Industrial production of fluorinated compounds often involves the use of specialized fluorination reagents and catalysts. For example, the use of fluorinase enzymes has been explored for the selective introduction of fluorine atoms into organic molecules .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Fluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Fluorinated pyrroles are investigated for their potential therapeutic properties, including anti-cancer and anti-viral activities.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyrrole: Contains three fluorine atoms attached to the methyl group, offering different chemical properties.
Fluoromethoxy-pyrrole: Features a fluoromethoxy group, which can influence its reactivity and applications.
Difluoromethylpyrrole: Contains two fluorine atoms, providing a balance between reactivity and stability.
Uniqueness: 3-(Fluoromethyl)-1H-pyrrole is unique due to its single fluorine atom, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for specific applications where precise control over fluorine content is required.
Eigenschaften
CAS-Nummer |
71580-24-0 |
|---|---|
Molekularformel |
C5H6FN |
Molekulargewicht |
99.11 g/mol |
IUPAC-Name |
3-(fluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6FN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
InChI-Schlüssel |
XGDZIJZJTBJITG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


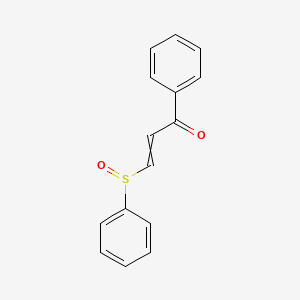

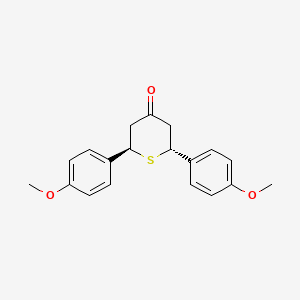

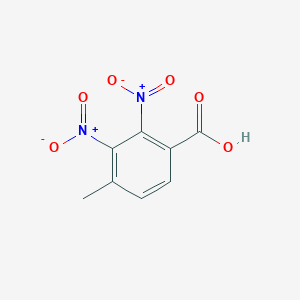

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
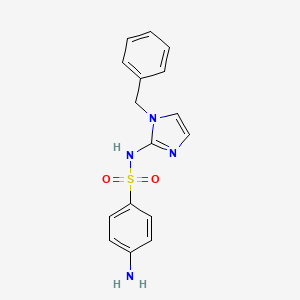
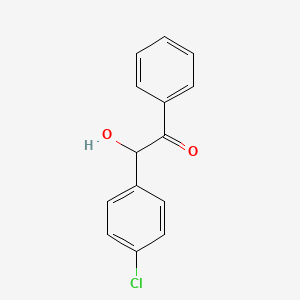
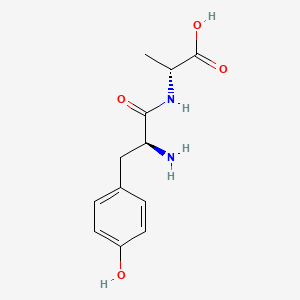
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
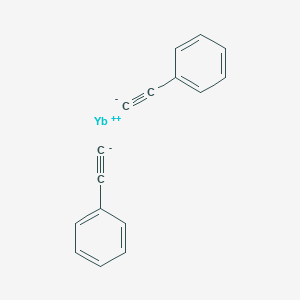

![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
